molecular formula C18H16N4O2S B293604 6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293604
M. Wt: 352.4 g/mol
InChI Key: PGEXFQBEODHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a member of the triazolothiadiazole family and has been studied for its unique properties and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer progression. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its potential as a therapeutic agent for the treatment of inflammatory and cancerous conditions. However, there are also limitations to its use in lab experiments. For example, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on 6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of this compound in animal and human studies.

Synthesis Methods

The synthesis of 6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically heated to 80-100°C for several hours. The resulting product is then purified using column chromatography.

Scientific Research Applications

6-[(3-Methoxyphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in biomedical research. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics.

properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-12-5-3-6-13(9-12)17-19-20-18-22(17)21-16(25-18)11-24-15-8-4-7-14(10-15)23-2/h3-10H,11H2,1-2H3

InChI Key

PGEXFQBEODHKAQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)OC

Origin of Product

United States

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